![molecular formula C11H9NO6 B12531263 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- CAS No. 671223-57-7](/img/structure/B12531263.png)
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- is a complex organic compound with a unique structure that includes a furanone ring and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- typically involves multiple steps. One common method includes the reaction of a furanone derivative with a nitrobenzoyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. The temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more robust catalysts to increase the reaction rate and yield. The industrial process also emphasizes the importance of safety and environmental considerations, ensuring that the production is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various bases and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of substituted furanone compounds.
Scientific Research Applications
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furanone ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds have similar structural features and are studied for their antifungal activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
What sets 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- apart is its unique combination of a furanone ring and a nitrobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
CAS No. |
671223-57-7 |
|---|---|
Molecular Formula |
C11H9NO6 |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
[(3R)-5-oxooxolan-3-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C11H9NO6/c13-10-5-7(6-17-10)18-11(14)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2/t7-/m1/s1 |
InChI Key |
BMYDUCXHKAQXEP-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
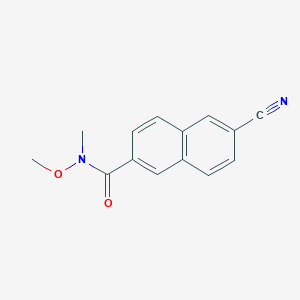


![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
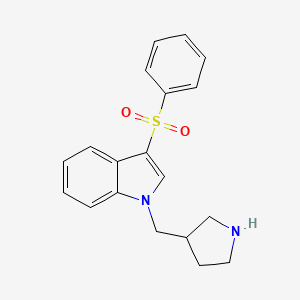
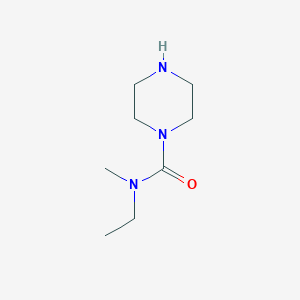
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

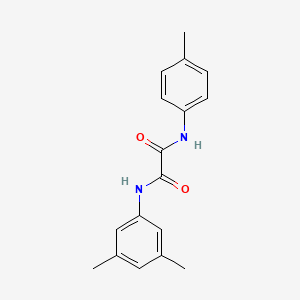
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
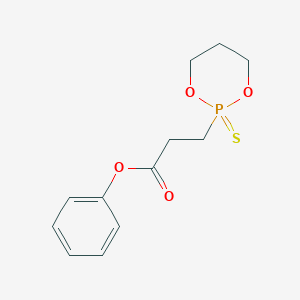
![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
